![molecular formula C13H14O2 B2759782 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1824312-63-1](/img/structure/B2759782.png)
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the flow photochemical addition of propellane to diacetyl , which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This process can be scaled up to produce multigram quantities of the compound. Additionally, the haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group attached. The p-Tolyl substituent (a para-tolyl group) is positioned on the bicyclo[1.1.1]pentane ring system .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow the modification of the BCP-containing building blocks for medicinal chemistry purposes .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Biological Studies
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related compounds have been synthesized and explored in various studies. For example, Thirumoorthi and Adsool (2016) developed a metal-free homolytic aromatic alkylation protocol for synthesizing 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016).
Acidic Properties and Substituent Effects
The acidic properties of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those similar to 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been extensively studied. Wiberg (2002) investigated the acidity of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the substituent effects on their acidity (Wiberg, 2002).
Bridgehead-Bridgehead Interactions
Adcock et al. (1999) explored the manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. They prepared a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids and studied their reactivity, shedding light on the electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Synthesis of Amino Acids and Ligands
Filosa et al. (2009) designed and synthesized novel bicyclo[1.1.1]pentane-based omega-acidic amino acids, evaluating them as glutamate receptor ligands. This study highlights the potential application of bicyclo[1.1.1]pentane derivatives in the field of neurotransmitter receptor research (Filosa et al., 2009).
Bicyclo[1.1.1]pentane as Bioisosteres
Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for various groups, such as aromatic rings and alkynes. Hughes et al. (2019) discussed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating their utility in drug design (Hughes et al., 2019).
Propiedades
IUPAC Name |
3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJDUYIUBGAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

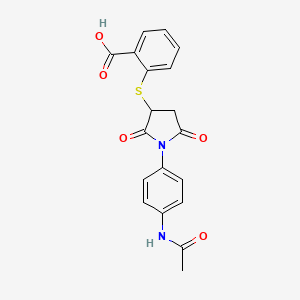
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)
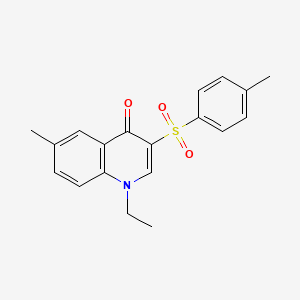
![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)
![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)
![3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2759713.png)
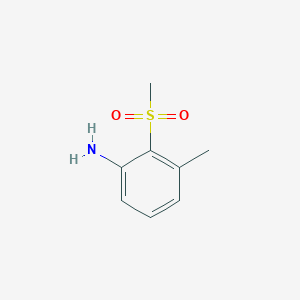
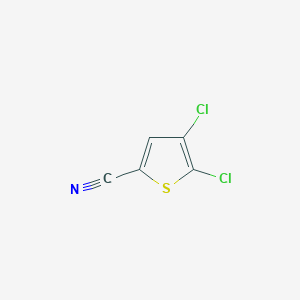
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2759717.png)
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydrobromide](/img/structure/B2759718.png)
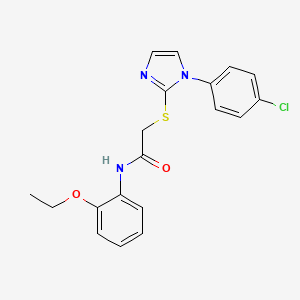
![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)